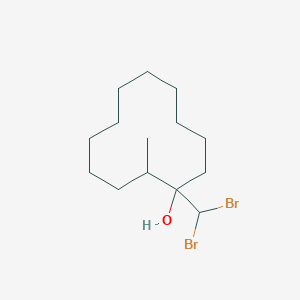
Ethyl(phenyl)arsinous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(phenyl)arsinous acid is an organoarsenic compound with the chemical formula C8H11AsO It is a derivative of arsinous acid where one of the hydrogen atoms is replaced by an ethyl group and another by a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(phenyl)arsinous acid can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with ethylmagnesium bromide in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are necessary due to the toxic nature of arsenic compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl(phenyl)arsinous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to ethyl(phenyl)arsinic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it back to the corresponding arsine.
Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl or phenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Ethyl(phenyl)arsinic acid.
Reduction: Corresponding arsine.
Substitution: Depending on the nucleophile, different substituted arsinous acids.
Scientific Research Applications
Ethyl(phenyl)arsinous acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as a biological probe due to its ability to interact with thiol groups in proteins.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting cancer cells.
Industry: It is used in the production of semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which ethyl(phenyl)arsinous acid exerts its effects involves its interaction with biological molecules. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Phenylarsine oxide: Similar structure but lacks the ethyl group.
Ethylarsine: Similar structure but lacks the phenyl group.
Dimethylarsinous acid: Contains two methyl groups instead of ethyl and phenyl groups.
Uniqueness
Ethyl(phenyl)arsinous acid is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
61499-66-9 |
|---|---|
Molecular Formula |
C8H11AsO |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
ethyl(phenyl)arsinous acid |
InChI |
InChI=1S/C8H11AsO/c1-2-9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3 |
InChI Key |
VZIVOJJCELKHPH-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14569600.png)

![Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]-](/img/structure/B14569608.png)
![2-[(2,4-Diaminopteridin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14569610.png)
![1H-Pyrido[2,3-b]indole, 6-methoxy-2,4-dimethyl-](/img/structure/B14569618.png)

![Butyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14569626.png)
![7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene](/img/structure/B14569633.png)
![Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate](/img/structure/B14569645.png)


![({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B14569655.png)

![2-[(Dimethylamino)methylidene]cyclododecan-1-one](/img/structure/B14569686.png)
